

The Discovery and Phytochemical Journey of (-)-Afzelechin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Afzelechin, a flavan-3-ol, has been a subject of significant interest in phytochemical research due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of **(-)-Afzelechin**, with a focus on the experimental methodologies and signaling pathways associated with its activity.

Discovery and History

The history of afzelechin is intertwined with the broader exploration of catechins and condensed tannins in plants. While pinpointing a single definitive "discovery" paper for (-)-afzelechin is challenging, early research on the constituents of Bergenia ligulata (Paashaanbhed) laid the groundwork for its identification.[1] The occurrence of its dextrorotatory enantiomer, (+)-afzelechin, was reported in Saxifraga ligulata Wall. in 1969. Over the years, (-)-afzelechin has been isolated from a variety of natural sources, including Artocarpus fretessii, Artocarpus lacucha, and Pinus halepensis.[2][3] Its presence is often noted alongside its epimer, (-)-epiafzelechin.

Physicochemical Properties



(-)-Afzelechin is a flavan-3-ol with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol .[2] Key physicochemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C15H14O5	[2]
Molecular Weight	274.27 g/mol	[2]
Melting Point	221-222 °C (dec.)	[4]
Specific Optical Rotation [α] ²⁰ D	-20.6° (c=0.5, acetone/water)	[4]
IUPAC Name	(2S,3R)-2-(4- hydroxyphenyl)-3,4-dihydro- 2H-chromene-3,5,7-triol	[2]

Spectroscopic Data

The structural elucidation of **(-)-Afzelechin** has been accomplished through various spectroscopic techniques.

Mass Spectrometry (MS)

- LC-MS ([M+H]+): m/z 275.0914[5]
- Fragmentation: Key fragments are observed at m/z 139.0383 and 107.0495, corresponding to the A-ring and B-ring fragments, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the definitive identification of **(-)-Afzelechin**.



Position	¹³ C NMR (δ, ppm)	¹Η NMR (δ, ppm, J in Hz)
2	82.5	4.58 (d, J=7.5)
3	68.7	3.97 (m)
4	28.4	2.49 (dd, J=16.0, 8.2), 2.87 (dd, J=16.0, 5.5)
4a	100.2	
5	157.4	
6	96.1	5.92 (d, J=2.3)
7	157.7	
8	95.4	5.83 (d, J=2.3)
8a	156.9	
1'	131.2	
2', 6'	128.6	7.21 (d, J=8.5)
3', 5'	115.2	6.77 (d, J=8.5)
4'	157.0	

(Note: NMR data can vary slightly depending on the solvent used.)

Experimental Protocols Isolation of (+)-Afzelechin from Bergenia ligulata Rhizomes

The following is a general procedure for the isolation of afzelechin from Bergenia ligulata rhizomes, a common source.[1]

• Extraction: Dried and powdered rhizomes of Bergenia ligulata are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically carried out for an extended period (e.g., 24-48 hours) with occasional shaking.



- Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The afzelechin-containing fraction is typically found in the ethyl acetate layer.
- Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.
- Purification: Fractions containing afzelechin, as monitored by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or recrystallization to yield pure (+)-afzelechin.[1]

Enantioselective Synthesis of (-)-Afzelechin

An enantioselective synthesis of **(-)-afzelechin** has been reported, providing a method to obtain this specific stereoisomer.[6] A key step in this synthesis is the Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, followed by a regioselective cyclization.

Biological Activities and Signaling Pathways

(-)-Afzelechin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

(-)-Afzelechin has been shown to exert anti-inflammatory effects by targeting the NF- κ B signaling pathway.[2] In inflammatory conditions, the transcription factor NF- κ B is activated, leading to the expression of pro-inflammatory genes. (-)-Afzelechin can inhibit the activation of NF- κ B, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).

Diagram: (-)-Afzelechin's Inhibition of the NF-κB Signaling Pathway



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